N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide" often involves the treatment of chalcones with hydrazine monohydrate, leading to the formation of substituted pyrazolines. Further treatment with thiosemicarbazide or phenylisothiocyanate can yield carbothioamide compounds. These processes are characterized by moderate to excellent yields and are confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectroscopy (Ibrahim, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed using elemental analysis, 1H NMR, and X-ray diffraction analysis. These techniques provide detailed insights into the arrangement of atoms within the molecule and its geometric configuration, which is essential for understanding the compound's reactivity and interaction with other molecules (Pitucha et al., 2010).
Chemical Reactions and Properties
The chemical behavior of such compounds includes their ability to undergo various reactions, including cyclization and the formation of heterocyclic rings when treated with appropriate reagents. The reactivity is influenced by the compound's structure, particularly the presence of functional groups that can participate in chemical reactions (Aly et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. These properties are often determined through experimental observations and can significantly affect the compound's suitability for various applications (Liu et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability under different conditions, are fundamental aspects that define the compound's applications. These properties are explored through a combination of experimental and theoretical methods, providing insights into the compound's behavior in chemical reactions (Hassan et al., 2018).
Scientific Research Applications
Summary of the Application
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide” has been synthesized and characterized in the field of structural chemistry . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Methods of Application or Experimental Procedures
The targeted compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .
Results or Outcomes
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . In addition, the prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
properties
IUPAC Name |
1-amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-10(14-12(19)15-13)11(18)17(16(8)2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H2,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZZXCAOYZBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352306 | |
Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |
CAS RN |
96447-49-3 | |
Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.